molecular formula C7H6ClNO2 B086962 2-Chloro-5-nitrotoluene CAS No. 13290-74-9

2-Chloro-5-nitrotoluene

Cat. No. B086962
CAS RN: 13290-74-9
M. Wt: 171.58 g/mol
InChI Key: BGDCQZFFNFXYQC-UHFFFAOYSA-N
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Description

2-Chloro-5-nitrotoluene is a chemical compound with the molecular formula C7H6ClNO2 . It is an analog of chlorphenamidine .


Synthesis Analysis

The synthesis of 2-Chloro-5-nitrotoluene involves the nitration of o-chlorotoluene . In industry production, the yield and regioselectivity of this process have been improved by employing different catalyst systems .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-nitrotoluene is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group . The molecular weight is 171.58 g/mol .


Physical And Chemical Properties Analysis

2-Chloro-5-nitrotoluene has a density of 1.3±0.1 g/cm3, a boiling point of 259.2±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a molar refractivity of 42.5±0.3 cm3 .

Scientific Research Applications

  • Thermal Decomposition : 2-Nitrotoluene, a chemical related to 2-Chloro-5-nitrotoluene, has been studied for its thermal decomposition properties using the Advanced Reactive System Screening Tool. This research is crucial for understanding explosion mechanisms associated with these chemicals (Wen Zhu et al., 2017).

  • Photo-Dissociation in Explosives Detection : Studies on the photo-dissociation of 2-nitrotoluene, a compound similar to 2-Chloro-5-nitrotoluene, highlight its use in explosive detection. This involves observing vibrationally excited NO, a byproduct of photo-dissociation, indicating the presence of explosives (H. Diez-y-Riega & H. Eilers, 2012).

  • Zeolite Catalysis in Aromatic Nitrations : Zeolite catalysis involving 2-nitrotoluene demonstrates its application in chemical synthesis, particularly in regioselective nitration reactions (R. Claridge et al., 1999).

  • Biodegradation of Toxic Pollutants : Micrococcus sp. strain SMN-1 has been found effective in degrading 2-nitrotoluene. This research provides insights into the detoxification of nitrotoluenes, which are environmental pollutants (S. Mulla et al., 2013).

  • Chemical Synthesis Improvements : Studies on synthesizing related compounds, such as 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, offer improvements in chemical synthesis methods (Xue Xu, 2006).

  • Vibrational Coherence in Photolabile Groups : Research on 2-Nitrotoluene, which models photolabile protecting groups and explosives like TNT, reveals insights into vibrational coherence in radical cations. This is significant in understanding explosive detonation and organic synthesis (Derrick Ampadu Boateng et al., 2019).

  • Explosives Biodegradation and Toxicity : Studies on 2,4,6-Trinitrotoluene (TNT) offer insights into the biodegradation and toxicity of nitroaromatic explosives. Understanding these processes is crucial for environmental remediation (J. Hawari et al., 2000).

  • Molecular Structure Analysis : Investigations into the molecular structures of compounds like 2-chloro-4-nitrotoluene provide fundamental insights into their chemical properties and potential applications (V. Arjunan et al., 2012).

  • Electrochemical Treatment : Research on electrochemical treatment of nitrotoluene compounds, like 2,4,6-trinitrotoluene, focuses on their reduction and subsequent removal, highlighting potential environmental cleanup methods (J. Rodgers & N. Bunce, 2001).

  • NMR Studies for Structural Insights : NMR studies on 2-chloro-4-nitrotoluene offer detailed insights into its molecular structure and behavior, crucial for understanding its chemical properties and interactions (V. Krishnakumar et al., 2012).

Safety And Hazards

2-Chloro-5-nitrotoluene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and specific target organ toxicity . It is harmful if swallowed, in contact with skin, or if inhaled .

Relevant Papers Relevant papers on 2-Chloro-5-nitrotoluene include studies on its synthesis , molecular modeling , and safety data sheet .

properties

IUPAC Name

1-chloro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDCQZFFNFXYQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065402
Record name 2-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitrotoluene

CAS RN

13290-74-9
Record name 1-Chloro-2-methyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13290-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-2-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013290749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-2-methyl-4-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-5-nitrotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8065402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.992
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
HM Li, SL Liu, G Han, YX Li, FB Zhang, GL Zhang… - Fluid Phase …, 2015 - Elsevier
The solubility of 2-chloro-5-nitrotoluene-4-sulfonic acid (CNT acid) and 2-amino-5-chloro-4-methylbenzenesulfonic acid (CLT acid) in aqueous sulfuric acid solutions was measured …
Number of citations: 2 www.sciencedirect.com
HM Li, G Han, SL Liu, YX Li, FB Zhang… - Industrial & …, 2015 - ACS Publications
… 2-chloro-5-nitrotoluene-4-… 2-chloro-5-nitrotoluene-4-sulfonate solubility was exhibited in 0.7 mass fraction aqueous sulfuric acid solutions. So the product sodium 2-chloro-5-nitrotoluene-…
Number of citations: 4 pubs.acs.org
AT Dann, W Davies - Journal of the Chemical Society (Resumed), 1929 - pubs.rsc.org
… acid in small yield by methylation with methyl sulphate and sodium hydroxide, but in 50% yield together with only a small quantity of 2-chloro-5-nitrotoluene by shaking in the cold a …
Number of citations: 34 pubs.rsc.org
VVH Dermer - 1937 - shareok.org
… -nitro-4-chlorobenzene sulfonic acid (258.), and 2-chloro-5-nitrotoluene-5-sulfonic acid (20, 21, 27, … : Tartaric aeid1 picric acid, dipierylemine, and 2-chloro-5-nitrotoluene-5-sulfonic acid. …
Number of citations: 0 shareok.org
A Saeed, J Simpson - Crystals, 2012 - mdpi.com
… 1-Chloro-2-methyl-4-nitrobenzene, also called 2-chloro-5-nitrotoluene, belongs to the family of chlorinated nitroaromatic compounds. These are important building blocks for synthesis …
Number of citations: 1 www.mdpi.com
P Udhayakala, A Jayanthi, TV Rajendiran… - Internat. J. Chem …, 2011 - researchgate.net
The FT-IR (4000-400 cm-1) and FT-Raman (4000-100 cm-1) spectra of 2-chloro-4-nitroaniline (2Cl4NA) have been recorded using Bruker IFS 66 V spectrometer. An ab initio HF (HF/6-…
Number of citations: 13 www.researchgate.net
D Pressman, M Siegel, LAR Hall - Journal of the American …, 1954 - ACS Publications
From the inhibitory action of the chloro-substituted phenvluzobenzoates on the specific precipitation of antibodies formed against benzoate ions, information has been obtained about …
Number of citations: 23 pubs.acs.org
CH Shunk, FR Koniuszy, K Folkers - Journal of the American …, 1952 - ACS Publications
… Reaction of 2chloro-4-iodo-5-nitrotoluene, prepared by the diazotization of 4-amino-2-chloro-5-nitrotoluene followed by treatment with potassium iodide, with dglucamine and with D-…
Number of citations: 14 pubs.acs.org
JML Cameron, FR Storrie - Journal of the Chemical Society (Resumed …, 1934 - pubs.rsc.org
… We also describe certain 2-chloro-5-nitrotoluene-4-sulphonhydrazones (some of which have already been prepared by Dann and Davies, J., 1929, 1050) and 2 : 4-dinitrobenzene…
Number of citations: 2 pubs.rsc.org
HG Franck, JW Stadelhofer, HG Franck… - Industrial Aromatic …, 1988 - Springer
… CLT-acid is manufactured by chlorination of toluene-4-sulfonic acid, transformation of 2-chlorotoluene4-sulfonic acid into 2-chloro-5-nitrotoluene-4-sulfonic acid followed by the reduc…
Number of citations: 4 link.springer.com

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